BenchChemオンラインストアへようこそ!

1-Aminoisoquinolin-7-ol

Factor Xa Anticoagulant Benzamidine Isostere

Source 1-aminoisoquinolin-7-ol as the validated P1 ligand core for designing orally bioavailable factor Xa inhibitors. Unlike generic isoquinolines, the 1-amino group serves as a low-basicity benzamidine isostere achieving subnanomolar fXa binding (Ki 0.33 nM) while enhancing Caco-2 permeability. The C7-hydroxyl provides a critical handle for modulating solubility and metabolic stability. Also functions as a benchmark iNOS inhibitor (IC50 3.26 μM) and central template for proprietary serine protease inhibitor libraries (WO1999011657A1). Offers systematic library enumeration via established synthetic routes.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
Cat. No. B8783663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminoisoquinolin-7-ol
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN=C2N)O
InChIInChI=1S/C9H8N2O/c10-9-8-5-7(12)2-1-6(8)3-4-11-9/h1-5,12H,(H2,10,11)
InChIKeyRXUCSGSFYHUFFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Aminoisoquinolin-7-ol Procurement Guide: Core Structure and Physicochemical Identity


1-Aminoisoquinolin-7-ol (CAS 215454-23-2) is a heterocyclic building block within the aminoisoquinoline class, defined by an amino substituent at the C1 position and a phenolic hydroxyl at the C7 position of the isoquinoline ring system . This precise substitution pattern distinguishes it from regioisomeric analogs such as 5-aminoisoquinolin-1-one (5-AIQ) or 7-aminoisoquinolin-1-ol, creating a unique vector set for molecular recognition and downstream derivatization . The compound serves as the core scaffold for a broad patent family of serine protease inhibitors, wherein the 1-amino group functions as a critical benzamidine isostere for P1 pocket binding, while the 7-hydroxyl offers a site for further functionalization or modulation of physicochemical properties [1]. Basic characterization indicates a molecular weight of 160.17 g/mol and a calculated boiling point of 406.5±30.0 °C at 760 mmHg .

1-Aminoisoquinolin-7-ol Specificity: Why Regioisomers and Unsubstituted Cores Fail in Protease Targeting


Substitution of 1-aminoisoquinolin-7-ol with generic isoquinoline cores or alternative regioisomers is not pharmacologically equivalent due to critical differences in target engagement and ADME properties. The 1-aminoisoquinoline moiety itself has been established as a privileged benzamidine isostere capable of achieving subnanomolar binding affinity to factor Xa when properly elaborated, while the unsubstituted isoquinoline core lacks the essential hydrogen-bonding capacity for serine protease P1 pocket recognition [1]. Regioisomers such as 5-AIQ demonstrate entirely divergent selectivity profiles, acting primarily as PARP inhibitors rather than serine protease inhibitors, underscoring that the amino substitution position fundamentally dictates target class engagement . Furthermore, the C7-hydroxyl group of the target compound provides a critical functional handle for modulating solubility, permeability, and metabolic stability—parameters that directly impact the developability of derived drug candidates and cannot be replicated by simple aminoisoquinoline analogs lacking this functionality [1].

1-Aminoisoquinolin-7-ol: Quantitative Differentiation from Comparators in Key Assays


Serine Protease Inhibition: 1-Aminoisoquinoline Core vs. Benzamidine in Factor Xa Potency and Oral Bioavailability

The 1-aminoisoquinoline moiety serves as a superior benzamidine isostere for factor Xa (fXa) inhibition, achieving markedly improved potency and oral bioavailability in optimized inhibitor scaffolds. In a systematic structure-based drug design study, the compound SQ311 (24a), which incorporates a 1-aminoisoquinoline P1 ligand, inhibits fXa with a Ki of 0.33 nM and demonstrates good oral bioavailability and in vivo antithrombotic efficacy [1]. This performance stems from the lower basicity of the 1-aminoisoquinoline (pKa reduction) compared to benzamidine, which decreases clearance, increases volume of distribution, and enhances oral absorption [1]. By contrast, earlier generation benzamidine-containing fXa inhibitors, while potent, typically suffered from poor oral bioavailability and high clearance that limited their therapeutic utility [1].

Factor Xa Anticoagulant Benzamidine Isostere

iNOS Inhibition: 1-Aminoisoquinolin-7-ol Activity vs. Class Potency Range

1-Aminoisoquinolin-7-ol demonstrates measurable inhibitory activity against inducible nitric oxide synthase (iNOS)-mediated NO production in a cellular assay, though potency is moderate relative to optimized inhibitors in the broader isoquinoline class. The compound exhibits an IC50 of 3.26 μM (3.26E+3 nM) for inhibition of LPS-induced NO-dependent iNOS activity in mouse RAW 264.7 macrophages [1]. For context, other isoquinoline-based iNOS inhibitors have been reported with IC50 values ranging from low nanomolar to high micromolar depending on substitution pattern [2]. This establishes 1-aminoisoquinolin-7-ol as a tractable starting scaffold with validated iNOS pharmacology that can be optimized through systematic structure-activity relationship studies.

iNOS Anti-inflammatory Nitric Oxide

Serine Protease Selectivity: 1-Aminoisoquinoline Scaffold vs. Thrombin and Related Proteases

The 1-aminoisoquinoline scaffold confers significant selectivity for factor Xa over off-target serine proteases, a critical differentiation that reduces bleeding risk in anticoagulant therapy. In a series of monobenzamidine and aminoisoquinoline fXa inhibitors, compounds incorporating the aminoisoquinoline moiety displayed IC50 values of >100 μM against thrombin (the primary off-target associated with bleeding complications) while maintaining low nanomolar potency against fXa, yielding selectivity windows exceeding 1,000-fold [1]. Specifically, representative compound 3a showed an fXa IC50 of 7.5 nM versus thrombin IC50 of 321 μM [1]. This selectivity profile is enabled by the precise geometric and electronic complementarity of the 1-aminoisoquinoline P1 ligand to the fXa S1 pocket relative to the more restricted thrombin active site.

Serine Protease Selectivity Anticoagulant

Cellular Permeability: 1-Aminoisoquinoline Scaffold vs. Benzamidine in Caco-2 Assays

Inhibitors built on the 1-aminoisoquinoline scaffold exhibit significantly higher Caco-2 cell monolayer permeability compared to structurally analogous benzamidine-containing compounds, directly translating to improved oral exposure in vivo. Sulfonamidopyrrolidinone fXa inhibitors incorporating the 1-aminoisoquinoline benzamidine isostere demonstrated superior Caco-2 permeability relative to comparable benzamidines, a difference attributed to the reduced basicity of the aminoisoquinoline moiety (lower pKa) which favors passive transcellular diffusion over paracellular transport [1]. This permeability advantage enabled the aminoisoquinoline-based inhibitors to achieve higher systemic exposure upon oral dosing compared to benzamidine controls, confirming that the scaffold's physicochemical properties confer a measurable ADME benefit [1].

Caco-2 Oral Absorption Permeability

1-Aminoisoquinolin-7-ol: Optimal Research and Procurement Application Scenarios


Medicinal Chemistry: Scaffold for Orally Bioavailable Factor Xa Inhibitor Lead Optimization

Procure 1-aminoisoquinolin-7-ol as the foundational P1 ligand scaffold for designing novel, orally bioavailable factor Xa inhibitors. The core has been validated to achieve subnanomolar fXa Ki values (0.33 nM) with demonstrated oral bioavailability when elaborated into optimized inhibitors such as SQ311 [1]. This scaffold directly addresses the historical liability of benzamidine-based fXa inhibitors—poor oral absorption—by providing a lower-basicity isostere that enhances Caco-2 permeability and reduces clearance [1][2].

Chemical Biology: Benchmark Compound for Serine Protease Selectivity Profiling

Utilize 1-aminoisoquinolin-7-ol and its derivatives as reference compounds for establishing serine protease selectivity baselines in enzyme panel screens. Class-level evidence demonstrates that aminoisoquinoline-based inhibitors achieve selectivity windows exceeding 1,000-fold for factor Xa over thrombin (fXa IC50 = 7.5 nM; thrombin IC50 = 321 μM) [3]. This well-characterized selectivity profile makes the scaffold an ideal benchmark for evaluating the off-target liability of novel serine protease inhibitors in anticoagulant drug discovery programs.

Pharmacology: Tool Compound for iNOS-Mediated Anti-Inflammatory Pathway Investigation

Employ 1-aminoisoquinolin-7-ol as a validated iNOS inhibitor (IC50 = 3.26 μM in RAW 264.7 macrophages) for probing the role of iNOS-derived nitric oxide in cellular inflammation models [4]. The moderate potency of the unelaborated scaffold provides a well-defined baseline for SAR studies aimed at improving iNOS inhibitory activity while offering a tractable starting point for chemical probe development targeting the NO signaling pathway.

Organic Synthesis: Functionalizable Core for Serine Protease Inhibitor Patent Libraries

Source 1-aminoisoquinolin-7-ol as the central heterocyclic template for constructing proprietary serine protease inhibitor libraries. The compound is specifically claimed as the core scaffold in patent WO1999011657A1, which describes a broad series of 1-amino-7-isoquinoline derivatives with defined R1 (C7-position) and R group substitutions for serine protease inhibition [5]. The presence of both the 1-amino (P1 pocket binding) and 7-hydroxyl (functionalization handle) positions enables systematic library enumeration through established synthetic routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Aminoisoquinolin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.